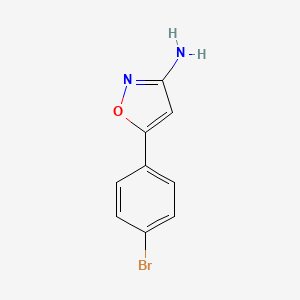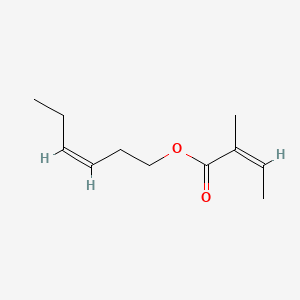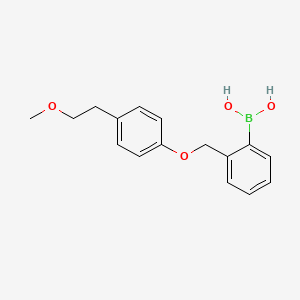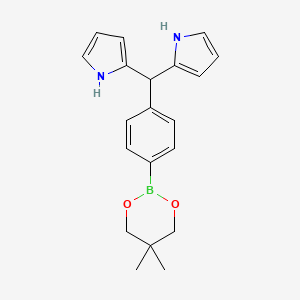
T140 ペプチド
説明
T140は、ケモカイン受容体CXCR4に対する強力な拮抗作用で知られるペプチド系化合物です。 この受容体は、細胞へのHIV侵入、癌転移、炎症性疾患など、さまざまな生理学的および病理学的プロセスに関与しています 。 T140とその類似体は、特にT細胞株向性のHIV-1株がT細胞に侵入するのを阻害する可能性のある治療用途のために広く研究されてきました .
科学的研究の応用
T140は、科学研究において幅広い応用範囲を持っています。
化学: ペプチド合成や修飾技術を研究するためのモデルペプチドとして使用されます。
生物学: CXCR4を介したシグナル伝達経路の阻害における役割を調査されています。
医学: HIV、癌、炎症性疾患の潜在的な治療薬として研究されています。
作用機序
T140は、CXCR4受容体に結合することによりその効果を発揮します。これにより、CXCR4とそのリガンドであるストローマ細胞由来因子1(SDF-1)との相互作用がブロックされます。この阻害は、細胞の移動、増殖、生存に関与する下流のシグナル伝達経路を防ぎます。 関与する分子標的と経路には、さまざまな細胞プロセスにおいて重要な役割を果たすGタンパク質共役受容体(GPCR)シグナル伝達カスケードが含まれます .
類似化合物:
AMD3100: HIVおよび癌研究で使用される別のCXCR4拮抗薬。
BKT140: 安定性と活性が向上したT140のより強力な類似体。
T140の独自性: T140は、CXCR4受容体に対する高い特異性と親和性によりユニークです。HIV侵入と癌転移を阻害する能力は、治療開発において貴重な化合物となります。 さらに、T140類似体の構造修飾により、より強力で安定なCXCR4拮抗薬が作成されています .
生化学分析
Biochemical Properties
T140 peptide plays a significant role in biochemical reactions due to its high antagonistic activity towards the chemokine receptor CXCR4 . It interacts with CXCR4, a G protein-coupled receptor (GPCR) that is upregulated in more than 20 different human cancers . The nature of these interactions is antagonistic, meaning that T140 peptide can inhibit the function of CXCR4 .
Cellular Effects
T140 peptide has profound effects on various types of cells and cellular processes. It influences cell function by interacting with CXCR4, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the CXCL12/CXCR4 signaling pathway, which plays important roles in tumor migration, invasion, and proliferation .
Molecular Mechanism
The molecular mechanism of action of T140 peptide involves its binding interactions with CXCR4. As an antagonist, it can inhibit the function of CXCR4, leading to changes in gene expression and cellular metabolism . This can result in the inhibition of tumor migration, invasion, and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of T140 peptide can change over time. It has been subjected to various modifications for the purposes of imaging CXCR4
Metabolic Pathways
T140 peptide is involved in the CXCL12/CXCR4 signaling pathway . It interacts with the chemokine receptor CXCR4, which can affect metabolic flux or metabolite levels
準備方法
合成経路と反応条件: T140は、固相ペプチド合成(SPPS)を用いて合成されます。これは、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を逐次的に添加することを可能にする方法です。合成には以下の手順が含まれます。
樹脂負荷: 最初のアミノ酸が樹脂に結合されます。
脱保護: アミノ酸の保護基が除去されます。
カップリング: 次のアミノ酸が活性化され、増殖中のペプチド鎖に結合されます。
繰り返し: 手順2と3は、目的のペプチド配列が得られるまで繰り返されます。
切断: ペプチドは樹脂から切断され、精製されます.
工業生産方法: T140の工業生産には、大規模合成のためのSPPSプロセスを最適化することが含まれます。 これには、自動ペプチド合成装置、高効率樹脂、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術を使用して、高収率と高純度を実現することが含まれます .
化学反応の分析
反応の種類: T140は、以下を含むさまざまな化学反応を起こします。
酸化: T140のジスルフィドブリッジは、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ジスルフィドブリッジは、還元されて遊離チオールになることができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール(DTT)またはその他の還元剤。
置換: N、N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのアミノ酸誘導体とカップリング試薬.
主要な生成物:
酸化生成物: スルホキシドとスルホン。
還元生成物: 遊離チオール。
置換生成物: アミノ酸残基が修飾されたT140類似体.
類似化合物との比較
AMD3100: Another CXCR4 antagonist used in HIV and cancer research.
BKT140: A more potent analog of T140 with enhanced stability and activity.
TF14013: A T140 analog with a 4-fluorobenzoyl moiety at the N-terminus, showing strong anti-HIV activity
Uniqueness of T140: T140 is unique due to its high specificity and affinity for the CXCR4 receptor. Its ability to inhibit HIV entry and cancer metastasis makes it a valuable compound for therapeutic development. Additionally, the structural modifications of T140 analogs have led to the creation of more potent and stable CXCR4 antagonists .
特性
IUPAC Name |
(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHHNXUCDZLKM-ADZSTZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H141N33O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177446 | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2037.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229030-20-0 | |
| Record name | T140 peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229030200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T140 peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


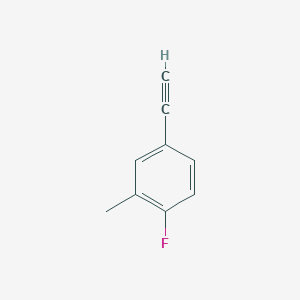
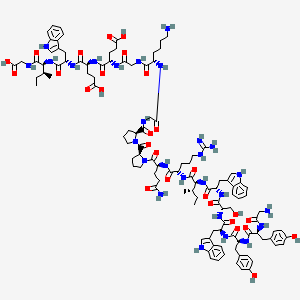


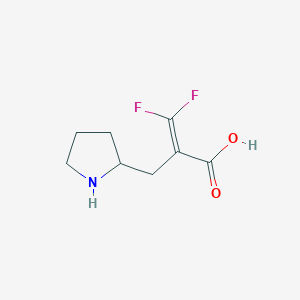
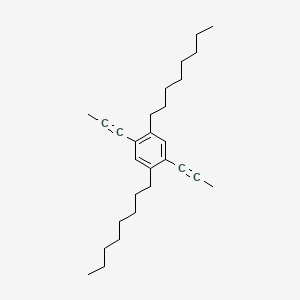

![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)
